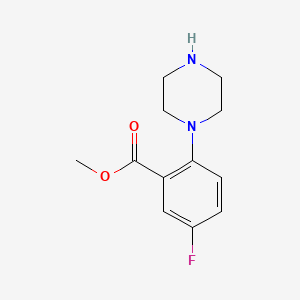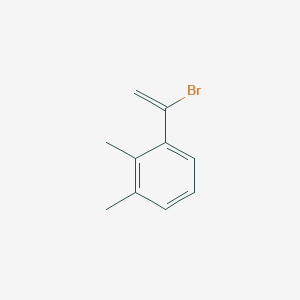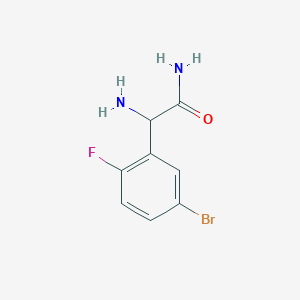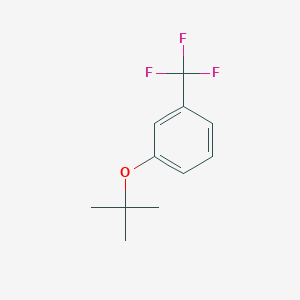![molecular formula C27H33BF2I2N2 B13698472 8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)
8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic framework with multiple substituents, including tert-butyl, difluoro, diiodo, and tetramethyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic framework.
Introduction of substituents: The tert-butyl, difluoro, diiodo, and tetramethyl groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Compared to other similar compounds, 8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene stands out due to its unique combination of substituents and structural features. Similar compounds include:
- 5,11-ditert-butyl-2lambda4,3lambda4-dithiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene
- 6,10-ditert-butyl-3-phenyl-2-thiatricyclo[5.4.1.04,12]dodeca-1(12),3,6,8,10-pentaene
- 4,11-ditert-butyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene
These compounds share some structural similarities but differ in their specific substituents and chemical properties, making each unique in its own right.
Propiedades
Fórmula molecular |
C27H33BF2I2N2 |
|---|---|
Peso molecular |
688.2 g/mol |
Nombre IUPAC |
8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C27H33BF2I2N2/c1-14-22(31)16(3)33-24(14)21(25-15(2)23(32)17(4)34(25)28(33,29)30)18-11-19(26(5,6)7)13-20(12-18)27(8,9)10/h11-13H,1-10H3 |
Clave InChI |
FCKSLAWTYQCFQN-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C)I)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


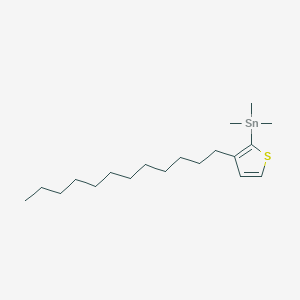
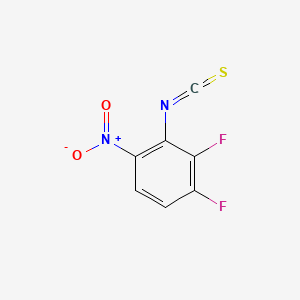
![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
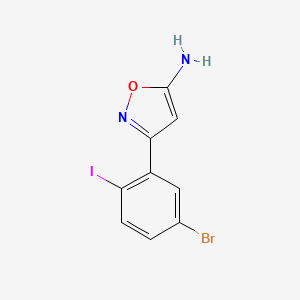
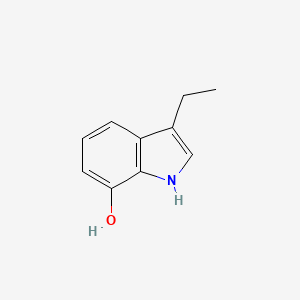
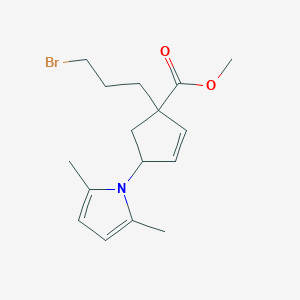
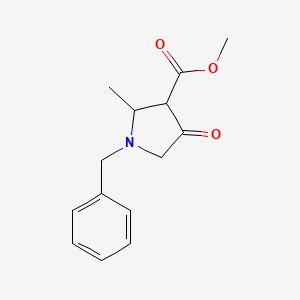
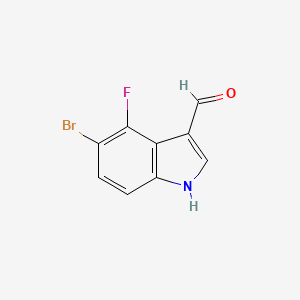
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
